5-Bromobenzo[c][1,2,5]oxadiazole 1-oxide
Overview
Description
5-Bromobenzo[c][1,2,5]oxadiazole 1-oxide is a heterocyclic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a bromine atom at the 5-position of the benzo[c][1,2,5]oxadiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromobenzo[c][1,2,5]oxadiazole 1-oxide typically involves the bromination of benzo[c][1,2,5]oxadiazole. One common method includes the reaction of benzo[c][1,2,5]oxadiazole with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, resulting in the formation of the brominated product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromobenzo[c][1,2,5]oxadiazole 1-oxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and appropriate ligands are often used in coupling reactions, along with bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromobenzo[c][1,2,5]oxadiazole 1-oxide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.
Materials Science: The compound is explored for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It serves as a probe in biological studies to investigate enzyme activities and cellular processes.
Chemical Synthesis: The compound is utilized as an intermediate in the synthesis of more complex molecules with desired properties.
Mechanism of Action
The mechanism of action of 5-Bromobenzo[c][1,2,5]oxadiazole 1-oxide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity. The bromine atom can also play a role in halogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
5-Bromobenzo[c][1,2,5]thiadiazole: Similar in structure but contains a sulfur atom instead of an oxygen atom in the ring.
Benzo[c][1,2,5]oxadiazole: Lacks the bromine atom, offering different reactivity and properties.
5-Chlorobenzo[c][1,2,5]oxadiazole: Contains a chlorine atom instead of bromine, leading to variations in chemical behavior.
Uniqueness
5-Bromobenzo[c][1,2,5]oxadiazole 1-oxide is unique due to the presence of both the bromine atom and the oxadiazole ring. This combination imparts distinct electronic and steric properties, making it a valuable compound in various chemical and biological applications. Its ability to undergo diverse chemical reactions and form stable derivatives further enhances its utility in research and industry.
Properties
IUPAC Name |
5-bromo-1-oxido-2,1,3-benzoxadiazol-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O2/c7-4-1-2-6-5(3-4)8-11-9(6)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJOMMKOOXECGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=[N+](ON=C2C=C1Br)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80339204 | |
Record name | 5-Bromobenzo[c][1,2,5]oxadiazole 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80339204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36387-84-5 | |
Record name | 5-Bromobenzo[c][1,2,5]oxadiazole 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80339204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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